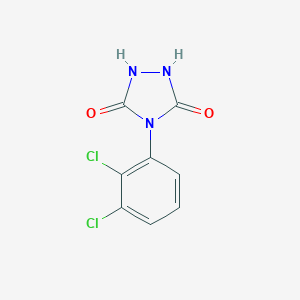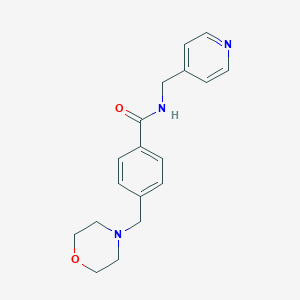
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the quinoxaline family of compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Mécanisme D'action
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol works by binding to the NMDA receptor and blocking the action of the neurotransmitter glutamate. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many important processes, including learning and memory. By blocking the action of glutamate, 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol can modulate the activity of the NMDA receptor and alter synaptic plasticity.
Biochemical and Physiological Effects:
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate the activity of the NMDA receptor in various brain regions, including the hippocampus, cortex, and striatum. 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to have anticonvulsant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol is its potential toxicity and side effects, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol and its role in the brain. One area of interest is the use of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol as a potential therapeutic agent for neurological disorders such as epilepsy and stroke. Another area of interest is the use of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol as a tool for investigating the role of the NMDA receptor in various psychiatric disorders, including schizophrenia and depression. Finally, further research is needed to better understand the potential side effects and toxicity of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol and to develop safer and more effective NMDA receptor antagonists.
Méthodes De Synthèse
The synthesis of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol involves the reaction of 2,3-dimethylquinoxaline with formaldehyde and morpholine in the presence of a catalyst. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been widely used in scientific research to study the function of the NMDA receptor. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes.
Propriétés
Nom du produit |
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-3-5-13-15(11)17-12(2)14(16(13)19)10-18-6-8-20-9-7-18/h3-5H,6-10H2,1-2H3,(H,17,19) |
Clé InChI |
KTWKVJNOXZDPSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=C(C2=O)CN3CCOCC3)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)